molecular formula C19H16N4O5 B11543135 ethyl 5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1-phenyl-1H-pyrazole-4-carboxylate

ethyl 5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B11543135
M. Wt: 380.4 g/mol
InChI Key: VYNCPVDEILUJSA-RGVLZGJSSA-N
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Description

Ethyl 5-{[(E)-1-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(E)-1-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1-phenyl-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the condensation of 2-hydroxy-5-nitrobenzaldehyde with ethyl 1-phenyl-1H-pyrazole-4-carboxylate in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(E)-1-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides (R-X) or acyl chlorides (R-COCl) can be used in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Ethyl 5-{[(E)-1-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of ethyl 5-{[(E)-1-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 5-{[(E)-1-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1-phenyl-3-(2-pyridyl)-1H-pyrazole-4-carboxylate: Similar structure but with a pyridyl group instead of a nitrophenyl group.

    Ethyl 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with the nitrophenyl group in a different position.

The uniqueness of ethyl 5-{[(E)-1-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1-phenyl-1H-pyrazole-4-carboxylate lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C19H16N4O5

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 5-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C19H16N4O5/c1-2-28-19(25)16-12-21-22(14-6-4-3-5-7-14)18(16)20-11-13-10-15(23(26)27)8-9-17(13)24/h3-12,24H,2H2,1H3/b20-11+

InChI Key

VYNCPVDEILUJSA-RGVLZGJSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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